Cas no 2680902-89-8 (tert-butyl N-[3-(benzyloxy)-5-bromopyrazin-2-yl]carbamate)

Tert-butyl N-[3-(benzyloxy)-5-bromopyrazin-2-yl]carbamate is a specialized organic compound used as an intermediate in pharmaceutical and agrochemical synthesis. Its key structural features include a bromopyrazine core, a benzyloxy group at the 3-position, and a tert-butyl carbamate protecting group at the 2-position, which enhances stability and reactivity control. The bromine substituent facilitates further functionalization via cross-coupling reactions, while the carbamate group can be selectively deprotected under mild conditions. This compound is particularly valuable in medicinal chemistry for constructing heterocyclic scaffolds, offering versatility in drug discovery. High purity and well-defined reactivity make it a reliable building block for complex molecular architectures.
tert-butyl N-[3-(benzyloxy)-5-bromopyrazin-2-yl]carbamate structure
2680902-89-8 structure
Product Name:tert-butyl N-[3-(benzyloxy)-5-bromopyrazin-2-yl]carbamate
CAS No:2680902-89-8
MF:C16H18BrN3O3
MW:380.236423015594
CID:5818514
PubChem ID:165933520
Update Time:2025-06-12

tert-butyl N-[3-(benzyloxy)-5-bromopyrazin-2-yl]carbamate Chemical and Physical Properties

Names and Identifiers

    • EN300-28301843
    • 2680902-89-8
    • tert-butyl N-[3-(benzyloxy)-5-bromopyrazin-2-yl]carbamate
    • Inchi: 1S/C16H18BrN3O3/c1-16(2,3)23-15(21)20-13-14(19-12(17)9-18-13)22-10-11-7-5-4-6-8-11/h4-9H,10H2,1-3H3,(H,18,20,21)
    • InChI Key: BAFQZQZHMIFRNU-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(C(=N1)OCC1C=CC=CC=1)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 379.05315g/mol
  • Monoisotopic Mass: 379.05315g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 383
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 73.3Ų

tert-butyl N-[3-(benzyloxy)-5-bromopyrazin-2-yl]carbamate Pricemore >>

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Additional information on tert-butyl N-[3-(benzyloxy)-5-bromopyrazin-2-yl]carbamate

Research Brief on tert-butyl N-[3-(benzyloxy)-5-bromopyrazin-2-yl]carbamate (CAS: 2680902-89-8) in Chemical Biology and Pharmaceutical Applications

The compound tert-butyl N-[3-(benzyloxy)-5-bromopyrazin-2-yl]carbamate (CAS: 2680902-89-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, featuring a pyrazine core with bromo and benzyloxy substituents, serves as a versatile intermediate in the synthesis of biologically active molecules. Recent studies highlight its role in the development of kinase inhibitors and other therapeutic agents targeting various disease pathways.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of this compound as a key building block in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers utilized the bromo substituent for palladium-catalyzed cross-coupling reactions, enabling efficient diversification of the pyrazine scaffold. The resulting compounds showed promising activity in B-cell malignancy models, with several derivatives advancing to preclinical evaluation.

Further investigations have explored the compound's potential in fragment-based drug discovery. Its molecular weight of 369.23 g/mol and favorable physicochemical properties make it an attractive starting point for lead optimization. Recent crystallographic studies have revealed its binding mode to various protein targets, providing valuable structural insights for rational drug design.

The synthetic accessibility of tert-butyl N-[3-(benzyloxy)-5-bromopyrazin-2-yl]carbamate has been improved through recent methodological advances. A 2024 publication in Organic Process Research & Development described an optimized large-scale synthesis route with improved yield (78%) and purity (>99%). This development addresses previous challenges in the benzyl protection and carbamate formation steps, facilitating broader research applications.

Emerging applications extend beyond oncology, with recent studies exploring its incorporation into antiviral and anti-inflammatory agents. The compound's structural features enable interactions with multiple biological targets, as demonstrated in molecular docking studies against SARS-CoV-2 main protease and NLRP3 inflammasome components. These findings suggest potential for repurposing derivatives in infectious and inflammatory diseases.

Future research directions include further exploration of structure-activity relationships and the development of more efficient synthetic methodologies. The compound's versatility positions it as a valuable tool in medicinal chemistry, with potential applications across multiple therapeutic areas. Continued investigation of its derivatives may yield novel drug candidates with improved efficacy and safety profiles.

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